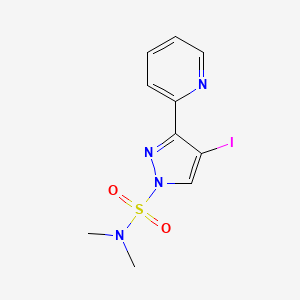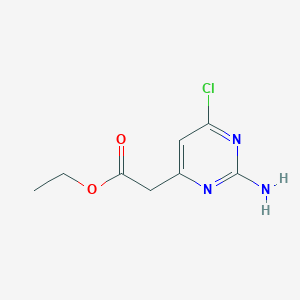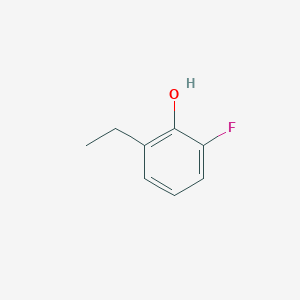
Lithium-P-styrenesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lithium-P-styrenesulfonate is an organic compound with the molecular formula C8H7LiO3S. It is a lithium salt derivative of 4-vinylbenzenesulfonic acid, which is characterized by the presence of a vinyl group attached to a benzene ring that is further substituted with a sulfonic acid group. This compound is known for its solubility in water and its applications in various fields, including polymer chemistry and materials science .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-vinylbenzenesulfonic acid lithium salt typically involves the sulfonation of styrene followed by neutralization with lithium hydroxide. The general steps are as follows:
Sulfonation of Styrene: Styrene is reacted with concentrated sulfuric acid to introduce the sulfonic acid group, forming 4-vinylbenzenesulfonic acid.
Neutralization: The resulting 4-vinylbenzenesulfonic acid is then neutralized with lithium hydroxide to form 4-vinylbenzenesulfonic acid lithium salt.
Industrial Production Methods
In industrial settings, the production of 4-vinylbenzenesulfonic acid lithium salt follows similar steps but on a larger scale. The process involves the use of continuous reactors and precise control of reaction conditions to ensure high yield and purity. The final product is typically obtained through crystallization and drying processes.
Analyse Chemischer Reaktionen
Types of Reactions
Lithium-P-styrenesulfonate undergoes various chemical reactions, including:
Polymerization: It can undergo free radical and controlled radical polymerization to form poly(4-vinylbenzenesulfonic acid lithium salt).
Substitution Reactions: The vinyl group can participate in addition reactions with various electrophiles.
Cross-Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Polymerization: Initiators such as azobisisobutyronitrile (AIBN) are commonly used under controlled temperature conditions.
Substitution Reactions: Electrophiles such as halogens or alkyl halides are used under mild conditions.
Cross-Coupling Reactions: Palladium catalysts and boron reagents are typically employed under inert atmosphere.
Major Products Formed
Polymerization: Poly(4-vinylbenzenesulfonic acid lithium salt).
Substitution Reactions: Various substituted derivatives depending on the electrophile used.
Cross-Coupling Reactions: Complex organic molecules with new carbon-carbon bonds.
Wissenschaftliche Forschungsanwendungen
Lithium-P-styrenesulfonate has a wide range of applications in scientific research:
Polymer Chemistry: It is used as a monomer in the synthesis of polyelectrolytes and ion-exchange membranes.
Materials Science: It is employed in the development of conductive polymers and as a component in solid polymer electrolytes for batteries.
Biology and Medicine: It is used in the synthesis of biocompatible materials and drug delivery systems.
Industrial Applications: It is utilized in the production of specialty chemicals, coatings, and adhesives.
Wirkmechanismus
The mechanism of action of 4-vinylbenzenesulfonic acid lithium salt primarily involves its ability to form strong ionic interactions and participate in polymerization reactions. The sulfonic acid group provides sites for ionic interactions, while the vinyl group allows for polymerization. These properties make it an effective monomer for the synthesis of polyelectrolytes and conductive polymers .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Vinylbenzenesulfonic acid sodium salt: Similar in structure but with sodium as the counterion.
Benzenesulfonic acid: Lacks the vinyl group, making it less versatile in polymerization reactions.
Styrene sulfonic acid: Similar structure but without the lithium counterion.
Uniqueness
Lithium-P-styrenesulfonate is unique due to the presence of the lithium ion, which imparts specific ionic properties and enhances its solubility in polar solvents. This makes it particularly useful in applications requiring high ionic conductivity, such as in battery electrolytes and ion-exchange membranes .
Eigenschaften
CAS-Nummer |
4551-88-6 |
|---|---|
Molekularformel |
C8H7LiO3S |
Molekulargewicht |
190.2 g/mol |
IUPAC-Name |
lithium;4-ethenylbenzenesulfonate |
InChI |
InChI=1S/C8H8O3S.Li/c1-2-7-3-5-8(6-4-7)12(9,10)11;/h2-6H,1H2,(H,9,10,11);/q;+1/p-1 |
InChI-Schlüssel |
YSKIQSYEHUCIFO-UHFFFAOYSA-M |
SMILES |
[Li+].C=CC1=CC=C(C=C1)S(=O)(=O)[O-] |
Kanonische SMILES |
[Li+].C=CC1=CC=C(C=C1)S(=O)(=O)[O-] |
Piktogramme |
Irritant |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


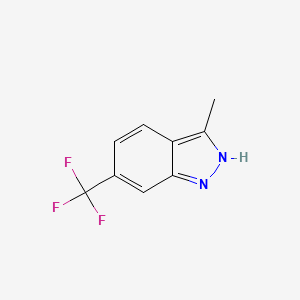
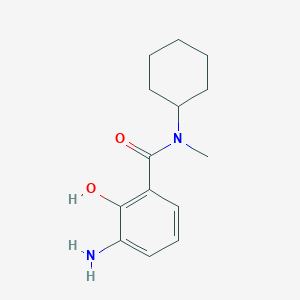
![Benzene, 4-bromo-1-[(methylsulfonyl)methyl]-2-nitro-](/img/structure/B1507462.png)
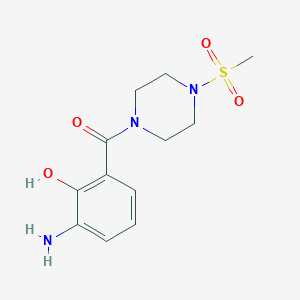
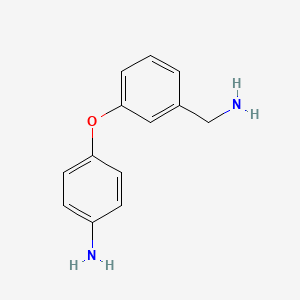
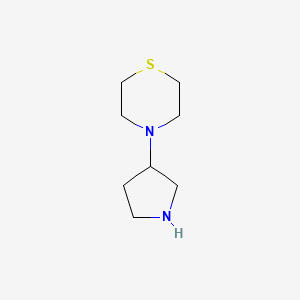
![Thieno[2,3-b]pyridin-2-amine](/img/structure/B1507481.png)
![Cyclopropanamine, 1-[3-(tetrahydro-2-furanyl)phenyl]-](/img/structure/B1507482.png)



